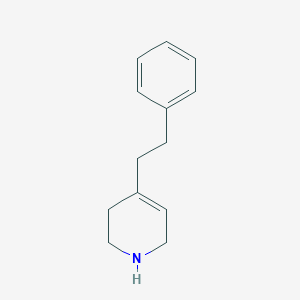
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest due to its structural properties and potential applications in various fields, including medicinal chemistry and neuropharmacology. It is structurally characterized by a tetrahydropyridine ring substituted with a phenethyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine typically involves the reduction of 1-phenethylpyridinium salts. One common method is the catalytic hydrogenation of 1-phenethylpyridinium bromide using palladium on carbon as a catalyst under hydrogen gas . Another approach involves the use of sodium borohydride as a reducing agent in an alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinium salts.
Reduction: Further reduction can yield fully saturated piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, often using aluminum chloride as a catalyst.
Major Products:
Oxidation: Pyridinium salts.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines and phenethyl derivatives.
科学研究应用
4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to neurotransmitter function and neurodegenerative diseases.
Medicine: The compound is investigated for its potential neuroprotective effects and its role in modeling Parkinson’s disease
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets:
相似化合物的比较
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-Phenyl-1,2,3,6-tetrahydropyridine: Used in the synthesis of benzamide derivatives with potential therapeutic applications.
Uniqueness: 4-(2-Phenylethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridines. Its phenethyl group enhances its interaction with biological targets, making it a valuable compound in neuropharmacological research .
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
4-(2-phenylethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,8,14H,6-7,9-11H2 |
InChI 键 |
NZNLNKAMTRQGLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















